

# Linear Homobifunctional Bis-PEG8-t-butyl ester

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## Compound of Interest

Compound Name: *Bis-PEG8-t-butyl ester*

Cat. No.: *B11934024*

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This molecule consists of a linear polyethylene glycol chain with eight repeating ethylene glycol units, capped at both ends with t-butyl ester groups. It is a homobifunctional linker, meaning it has two identical reactive (or protectable) groups.

## Chemical and Physical Properties

The fundamental properties of linear **Bis-PEG8-t-butyl ester** are summarized in the table below.

Property	Value
IUPAC Name	tert-butyl 3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Synonyms	di-tert-butyl 4,7,10,13,16,19,22,25-octaoxaoctacosanedioate
Molecular Formula	C <sub>28</sub> H <sub>54</sub> O <sub>12</sub>
Molecular Weight	582.72 g/mol
Appearance	Pale Yellow or Colorless Oily Liquid
Purity	≥95%
Density	1.1±0.1 g/cm <sup>3</sup>
Boiling Point	587.6±45.0°C at 760 mmHg
Storage Conditions	Store at 2-8°C

(Data compiled from BOC Sciences)[\[1\]](#)

## Branched NH-bis(PEG8-t-butyl ester)

This derivative features a central secondary amine, which serves as a branch point for two identical PEG8 arms. Each arm is terminated with a t-butyl ester group. This structure provides a single point for conjugation at the amine, with two protected carboxylic acids for subsequent reactions after deprotection.

## Chemical and Physical Properties

The core properties of branched NH-bis(PEG8-t-butyl ester) are detailed below.

Property	Value
Molecular Formula	C46H91NO20
Molecular Weight	978.2 - 978.22 g/mol
Purity	>96% - 98%
Appearance	Data not available (typically a viscous oil or solid)
Solubility	Soluble in Water, DMSO, Dichloromethane (DCM), and DMF
Storage Conditions	-20°C for long-term stability

(Data compiled from Precise PEG and BroadPharm)[\[2\]](#)[\[3\]](#)

## Experimental Protocols

The utility of these linkers stems from the t-butyl ester protecting group, which is stable under many conditions but can be selectively removed to reveal a reactive carboxylic acid.

### Deprotection of t-Butyl Esters

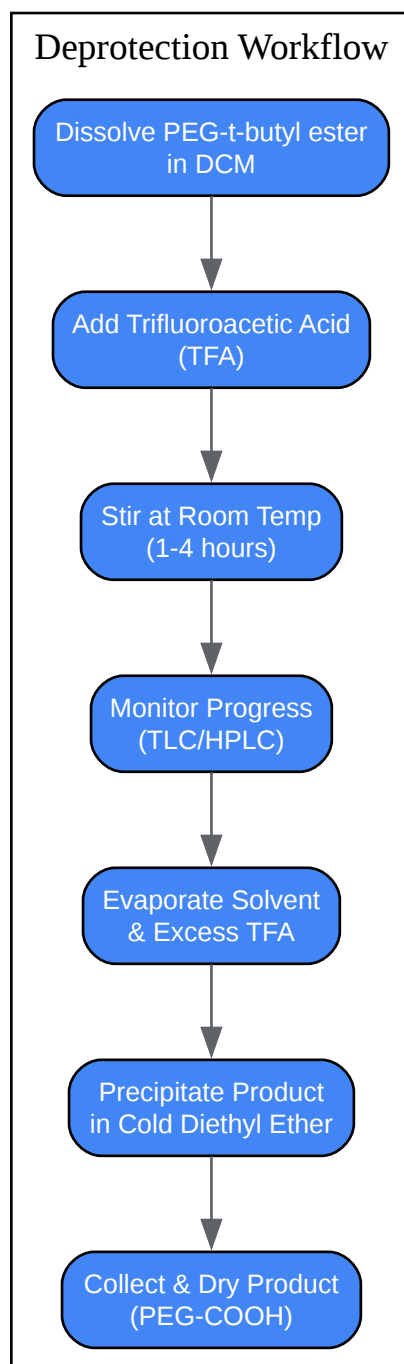
This protocol outlines the standard procedure for the acidic cleavage of the t-butyl ester groups to yield terminal carboxylic acids.

Materials:

- **Bis-PEG8-t-butyl ester** conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Cold diethyl ether

Procedure:

- Dissolve the t-butyl ester-protected PEG conjugate in DCM.
- Add TFA to the solution, typically at a concentration of 20-50% (v/v).<sup>[4]</sup>
- Stir the reaction mixture at room temperature for 1-4 hours.
- Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
- Precipitate the deprotected product by adding cold diethyl ether.
- Collect the product by centrifugation or filtration, wash with cold diethyl ether, and dry under a vacuum.<sup>[4]</sup>



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Caption: A generalized workflow for the deprotection of t-butyl esters.

## General Bioconjugation via Amide Coupling (Post-Deprotection)

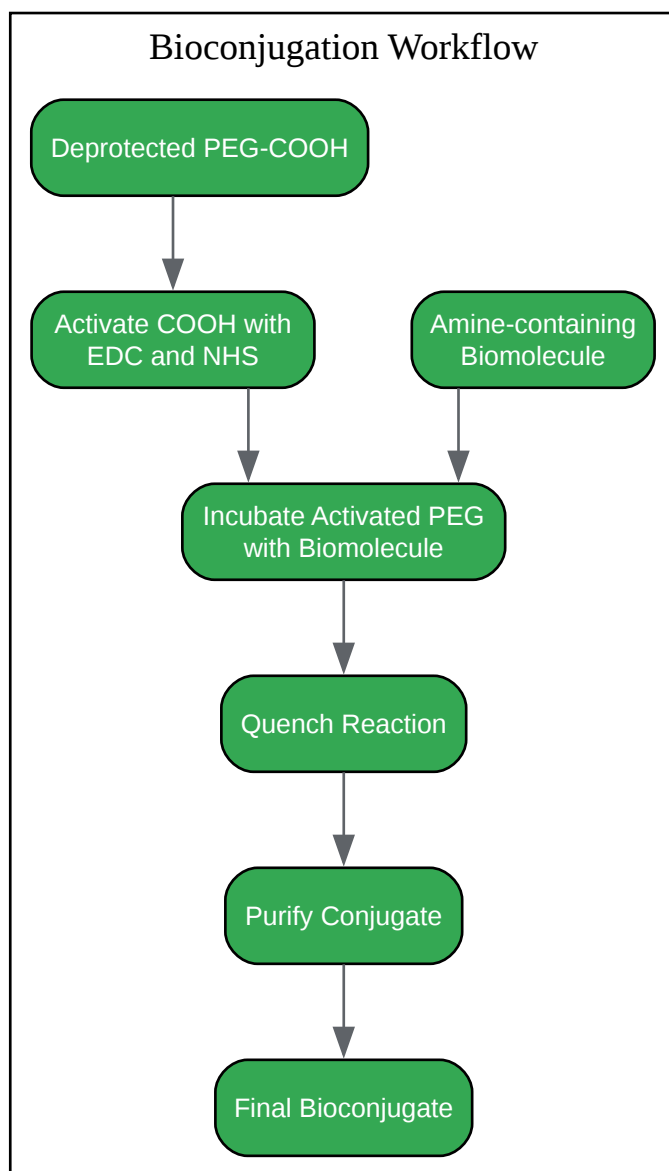
Once deprotected, the resulting carboxylic acids can be activated and conjugated to amine-containing molecules (e.g., proteins, peptides, or other linkers) to form a stable amide bond.

Materials:

- Deprotected PEG8-conjugate (with terminal carboxylic acid)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Amine-containing biomolecule
- Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
- Quenching Solution (e.g., Tris or glycine solution)
- Purification system (e.g., size-exclusion chromatography)

Procedure:

- Activation: Dissolve the deprotected PEG conjugate in an anhydrous solvent (e.g., DMF or DMSO). Add EDC and NHS to activate the carboxylic acid, forming a reactive NHS ester. Allow the reaction to proceed for 1-2 hours at room temperature.[4]
- Conjugation: Add the activated PEG-NHS ester solution to the amine-containing biomolecule in the reaction buffer. The molar ratio should be optimized based on the desired degree of labeling.[4]
- Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[4]
- Quenching: Add the quenching solution to terminate the reaction by consuming any unreacted NHS ester.[4]
- Purification: Purify the final conjugate using a suitable chromatography method to remove excess reagents and byproducts.[4]



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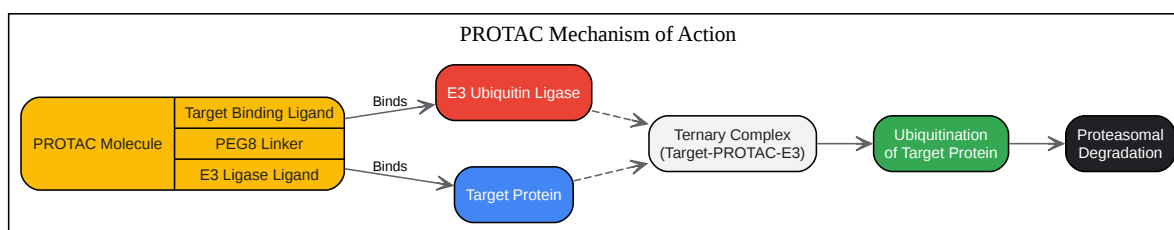
Caption: A standard workflow for conjugating a biomolecule to the PEG linker.

## Applications in Drug Development

PEG linkers are integral to modern drug development, offering a way to improve the physicochemical properties of therapeutic molecules.

## PROTACs (Proteolysis Targeting Chimeras)

**Bis-PEG8-t-butyl ester** derivatives are frequently used as linkers in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The PEG linker connects the target-binding ligand to the E3 ligase-binding ligand. The length and flexibility of the PEG8 chain are crucial for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[4] The hydrophilicity of the PEG chain also enhances the solubility and cell permeability of the PROTAC molecule.[6]



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Caption: The role of a PEG linker in the PROTAC-mediated degradation pathway.

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